molecular formula C6H6Br2Cl3NOSn B1507952 4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride CAS No. 380230-52-4

4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride

Cat. No.: B1507952
CAS No.: 380230-52-4
M. Wt: 493 g/mol
InChI Key: VDAXAQZJMXZZSO-UHFFFAOYSA-L
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Description

4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride, also known as 4-amino-2,6-dibromophenol hydrochloride, 2,6-DIBROMO-4-AMINOPHENOL CHLOROSTANNATE, or 4-AMINO-2,6-DIBROMOPHENOL CHLOROSTANNATE , is a chemical compound with the molecular formula C6H6Br2Cl3NOSn and a molecular weight of 492.99 .


Molecular Structure Analysis

The InChI key for this compound is VDAXAQZJMXZZSO-UHFFFAOYSA-L . The compound’s structure includes a phenol group (a benzene ring with an attached hydroxyl group), two bromine atoms, an amino group, and a tin(II)chloride hydrochloride group .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if you feel unwell (P312) .

Properties

IUPAC Name

4-amino-2,6-dibromophenol;dichlorotin;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO.3ClH.Sn/c7-4-1-3(9)2-5(8)6(4)10;;;;/h1-2,10H,9H2;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAXAQZJMXZZSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)N.Cl.Cl[Sn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2Cl3NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723984
Record name 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380230-52-4
Record name 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride
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Reactant of Route 6
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